Spiro[4.4]nonane-1,6-diamine
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Overview
Description
Spiro[44]nonane-1,6-diamine is a unique organic compound characterized by its spirocyclic structure, which consists of two cyclohexane rings connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.4]nonane-1,6-diamine typically involves the hydrogenation of spiro[4.4]nonane-1,6-dione. This process can be carried out using both homogeneous and heterogeneous catalyst systems. For instance, using [Ru(S-BINAP)Cl2]2(NEt3) as a catalyst precursor in ethanol solvent has shown high selectivity for the desired product . The choice of solvent and hydrogenation catalysts significantly influences the stereoselectivity of the products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants and catalysts.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.4]nonane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[4.4]nonane-1,6-dione, while reduction can produce spiro[4.4]nonane-1,6-diol.
Scientific Research Applications
Spiro[4.4]nonane-1,6-diamine has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiopure compounds.
Biology: Its derivatives are studied for potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as a precursor for other specialized chemicals.
Mechanism of Action
The mechanism by which Spiro[4.4]nonane-1,6-diamine exerts its effects involves its interaction with specific molecular targets. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to create an environment that favors the formation of one enantiomer over the other. This process involves complexation with transition metals and subsequent catalytic cycles that lead to the desired product.
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.5]decane-1,6-dione
- Spiro[5.5]undecane-1,7-dione
- Spiro[4.4]nona-3,8-diene-2,7-dione
Uniqueness
Spiro[4.4]nonane-1,6-diamine is unique due to its specific spirocyclic structure, which imparts rigidity and distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis compared to other spirocyclic compounds .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
spiro[4.4]nonane-4,9-diamine |
InChI |
InChI=1S/C9H18N2/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7-8H,1-6,10-11H2 |
InChI Key |
BNILUWOCEPQBHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCCC2N)N |
Origin of Product |
United States |
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